(Z)-but-2-enedioic acid;1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-pyrrolidin-1-ylbutan-1-one
Description
Properties
Molecular Formula |
C20H25NO7 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-pyrrolidin-1-ylbutan-1-one |
InChI |
InChI=1S/C16H21NO3.C4H4O4/c18-14(4-3-9-17-7-1-2-8-17)13-5-6-15-16(12-13)20-11-10-19-15;5-3(6)1-2-4(7)8/h5-6,12H,1-4,7-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
NDQMUSLMAROHGY-BTJKTKAUSA-N |
Isomeric SMILES |
C1CCN(C1)CCCC(=O)C2=CC3=C(C=C2)OCCO3.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1CCN(C1)CCCC(=O)C2=CC3=C(C=C2)OCCO3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-yl Intermediate
- Starting from catechol, reaction with ethylene glycol under acidic conditions forms the benzodioxin ring via acetal formation.
- The 6-position is then functionalized (e.g., bromination or lithiation) to allow further substitution.
Formation of Pyrrolidin-1-ylbutan-1-one Fragment
- A suitable 4-butanone derivative is reacted with pyrrolidine under nucleophilic substitution or reductive amination conditions.
- Protecting groups may be used to control regioselectivity and prevent side reactions.
Coupling with (Z)-but-2-enedioic Acid
- The maleic acid moiety is introduced typically via amide bond formation using coupling reagents such as carbodiimides (e.g., EDC, DCC) or via acid chloride intermediates.
- Reaction conditions are optimized to preserve the (Z)-configuration of the double bond, avoiding isomerization to the (E)-form.
Purification and Characterization
- Purification is achieved by column chromatography or recrystallization.
- Characterization includes NMR spectroscopy to confirm the (Z)-configuration and the presence of the benzodioxin and pyrrolidinyl groups.
- Mass spectrometry confirms molecular weight (391.4 g/mol).
Data Table: Summary of Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | Cyclization (acetal formation) | Catechol + ethylene glycol, acid catalyst (e.g., p-TsOH), reflux | Forms benzodioxin ring |
| 2 | Functionalization | Bromination or lithiation at 6-position | Enables substitution |
| 3 | Nucleophilic substitution / Reductive amination | Pyrrolidine + 4-butanone derivative, reducing agent (e.g., NaBH3CN) | Forms pyrrolidinylbutanone fragment |
| 4 | Amide bond formation | (Z)-but-2-enedioic acid + amine, coupling reagent (EDC, DCC), base (e.g., DIPEA) | Maintains (Z)-configuration |
| 5 | Purification | Column chromatography, recrystallization | Ensures purity and stereochemical integrity |
Research Findings and Optimization Notes
Retention of (Z)-configuration:
Literature and patent data emphasize mild reaction conditions during coupling to avoid double bond isomerization. Use of low temperatures and non-basic conditions is preferred.Stereochemical control:
If chiral centers are present in the pyrrolidinylbutanone fragment, enantioselective synthesis or chiral resolution methods are applied.Yield and purity:
Optimized coupling reagents and solvents (e.g., DMF, DCM) improve yield and reduce side products.Scalability: The synthetic route is amenable to scale-up with appropriate control of reaction parameters to maintain stereochemical and chemical purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-but-2-enedioic acid;1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-pyrrolidin-1-ylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted pyrrolidine derivatives
Scientific Research Applications
Chemistry
In chemistry, (Z)-but-2-enedioic acid;1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-pyrrolidin-1-ylbutan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new pharmaceuticals.
Industry
In the industrial sector, (Z)-but-2-enedioic acid;1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-pyrrolidin-1-ylbutan-1-one is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of (Z)-but-2-enedioic acid;1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-pyrrolidin-1-ylbutan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structural features of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-phenylpyrrolidin-1-yl)butan-1-one hydrochloride
This compound (RN: 59939-57-0), known as Butyroxan, shares the benzodioxin-pyrrolidinylbutanone backbone but differs in two key aspects:
Counterion : Butyroxan is formulated as a hydrochloride salt, whereas the target compound uses maleic acid as a counterion. Maleate salts often exhibit higher aqueous solubility than hydrochlorides, which may influence bioavailability .
Other Benzodioxin Derivatives
- 6-(4-Pyrrolidin-1-ylbutyryl)-1,4-benzodioxane: This analog lacks the maleic acid component and is structurally simpler.
- Compounds with Alternative Counterions : Substituting maleic acid with citric acid or tartaric acid in similar structures alters crystallization behavior and dissolution rates, as evidenced in polymorph screening studies .
Research Findings and Pharmacological Implications
- The maleic acid counterion could stabilize the compound in its ionized form, enhancing membrane permeability .
- Comparative Stability : Maleate salts generally exhibit superior thermal stability compared to hydrochlorides, as demonstrated in thermogravimetric analyses of related compounds. This property is critical for pharmaceutical formulation .
Biological Activity
(Z)-but-2-enedioic acid;1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-pyrrolidin-1-ylbutan-1-one, commonly referred to as a derivative of butenedioic acid, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally complex, featuring a butenedioic acid moiety linked to a benzodioxin and a pyrrolidine group. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The compound's IUPAC name is (Z)-but-2-enedioic acid;2-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1-methyl-1,3-dihydroisoindole. Its molecular formula is C17H21N3O4, with a molecular weight of 331.372 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | (Z)-but-2-enedioic acid; 2-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1-methyl-1,3-dihydroisoindole |
| Molecular Formula | C17H21N3O4 |
| Molecular Weight | 331.372 g/mol |
| InChI Key | DDIQGSUEJOOQQQ-BTJKTKAUSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Research indicates that it may act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. By inhibiting FAAH, the compound can increase levels of endogenous cannabinoids such as anandamide, which are implicated in pain modulation and anti-inflammatory responses .
Analgesic Effects
Several studies have reported analgesic properties associated with compounds similar to (Z)-but-2-enedioic acid derivatives. For instance, FAAH inhibitors have been shown to alleviate pain in animal models by enhancing the analgesic effects of endocannabinoids . The compound's ability to modulate pain pathways suggests its potential use in treating chronic pain conditions.
Case Studies
- FAAH Inhibition and Pain Relief : In a study involving rat models, a similar compound demonstrated significant reductions in tactile allodynia and thermal hyperalgesia when administered prior to inducing pain through thermal injury or nerve ligation. This suggests that compounds targeting FAAH could be effective analgesics in clinical settings .
- Antitumor Efficacy : A related study evaluated a series of benzoxepin derivatives that inhibited PI3K signaling in tumor xenograft models. These compounds exhibited reduced tumor growth at low doses, indicating that modifications to the butenedioic acid structure could enhance therapeutic efficacy against malignancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
